Levothyroxine sodique

Vue d'ensemble

Description

Levothroid (Levothyroxine Sodium) is a synthetic form of the thyroid hormone thyroxine, which is produced naturally by the thyroid gland. It is used to treat hypothyroidism, a condition in which the thyroid gland does not produce enough of the hormone thyroxine. Levothroid is also used to treat or prevent goiter, a condition in which the thyroid gland enlarges. In addition, Levothroid is used for the treatment of thyroid cancer and to reduce the risk of recurrence of thyroid cancer.

Applications De Recherche Scientifique

Traitement de l'hypothyroïdie

Levothyroxine sodique est utilisé cliniquement pour traiter l'hypothyroïdie . L'hypothyroïdie est un trouble clinique qui survient lorsque la glande thyroïde ne produit pas suffisamment d'hormone thyroïdienne pour répondre aux besoins de l'organisme . Cette maladie est le deuxième trouble endocrinien le plus courant, après le diabète, affectant jusqu'à 5 % de la population générale .

Suppression de la sécrétion d'hormone stimulant la thyroïde

This compound est utilisé pour supprimer la sécrétion d'hormone stimulant la thyroïde dans d'autres maladies thyroïdiennes . Cela aide à gérer les symptômes et la progression de ces maladies .

Prévention de la croissance du goitre

This compound est également utilisé pour prévenir la croissance des goitres . Les goitres sont des hypertrophies anormales de la glande thyroïde qui peuvent provoquer des symptômes tels que la toux, des difficultés à avaler et des problèmes respiratoires .

Traitement du myxœdème, du crétinisme et de l'obésité

En plus des applications susmentionnées, this compound est utilisé pour traiter des affections telles que le myxœdème, le crétinisme et l'obésité . Ces affections sont souvent associées à un déséquilibre hormonal thyroïdien, et la this compound aide à rétablir cet équilibre .

Amélioration de la solubilité

Des recherches ont été menées pour améliorer la solubilité de la this compound par la synthèse de liquides ioniques (ILs) basés sur ce médicament

Mécanisme D'action

Levothyroxine sodium, also known as Levothroid, Unithroid, L-Thyroxine sodium, Levothroid, or Euthyrox, is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland . It is primarily used to treat hypothyroidism, a condition where the thyroid gland is no longer able to produce sufficient quantities of the thyroid hormones .

Target of Action

The primary targets of Levothyroxine are the thyroid hormone receptors in the cells of the body . These receptors are primarily attached to DNA and are involved in the control of DNA transcription and protein synthesis .

Biochemical Pathways

The regulation of thyroid hormones within the hypothalamic-pituitary-thyroid (HPT) axis is complex, consisting of multiple feedback and feed-forward loops . In response to Thyroid Stimulating Hormone (TSH) release by the pituitary gland, a normally functioning thyroid gland will produce and secrete T4, which is then converted into its active metabolite T3 . This conversion is a key step in the biochemical pathway of thyroid hormone action .

Pharmacokinetics

Levothyroxine is readily absorbed following ingestion . The bioavailability of Levothyroxine is about 70% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of Levothyroxine are achieved about 3 hours after an oral dose . The long terminal half-life of orally administered Levothyroxine, about 7.5 days, is consistent with once-daily dosing .

Result of Action

The administration of Levothyroxine leads to the reversal of many metabolic disturbances associated with hypothyroidism . This includes resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state . It also leads to the eventual correction of mood disturbances .

Action Environment

The action of Levothyroxine can be influenced by various environmental factors. For instance, several medical conditions, especially those affecting the gut, and a number of drugs, supplements, or foodstuffs can reduce the absorption and absolute bioavailability of Levothyroxine . Poor adherence to Levothyroxine therapy is also a common challenge .

Safety and Hazards

Orientations Futures

The management of mild (subclinical) hypothyroidism is complex. Prevalent comorbidities in the elderly complicate correct diagnosis, since many concomitant morbidities can result in non-thyroidal illness, resembling mild hypothyroidism both clinically and biochemically . There is controversy regarding whether or not treatment of such mild forms of hypothyroidism in elderly will improve mortality, morbidity, and quality of life . This should be studied in large cohorts of patients in long-term placebo-controlled trials with clinically relevant outcomes .

Analyse Biochimique

Biochemical Properties

Levothyroxine sodium plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The regulation of thyroid hormones within the hypothalamic-pituitary-thyroid axis is complex, consisting of multiple feedback and feed-forward loops . Levothyroxine sodium replacement therapy for people with hypothyroidism must be considered within this context, as many patients will have residual thyroid activity .

Cellular Effects

Levothyroxine sodium has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It resets reduced energy expenditure and metabolic rate, corrects dyslipidaemia, improves insulin sensitivity and glycaemic control, and reverses a pro-inflammatory and procoagulant state .

Molecular Mechanism

Levothyroxine sodium exerts its effects at the molecular level through several mechanisms. It enters the cell nucleus and binds to thyroid receptor proteins attached to DNA . This binding regulates gene transcription, leading to the production of proteins that mediate the physiological effects of thyroid hormones .

Temporal Effects in Laboratory Settings

The effects of levothyroxine sodium change over time in laboratory settings. The long terminal half-life of orally administered levothyroxine sodium, about 7.5 days, is consistent with once-daily dosing . This property of levothyroxine sodium contributes to its stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of levothyroxine sodium vary with different dosages in animal models. For instance, when the dose is too high, dogs may show symptoms of hyperthyroidism, such as weight loss, hunger, excessive peeing, excessive drinking, and aggressiveness .

Metabolic Pathways

Levothyroxine sodium is involved in the hypothalamic-pituitary-thyroid axis, a complex metabolic pathway. In response to Thyroid Stimulating Hormone (TSH) release by the pituitary gland, a normally functioning thyroid gland will produce and secrete T4, which is then converted through deiodination into its active metabolite T3 .

Transport and Distribution

Levothyroxine sodium is transported and distributed within cells and tissues. About 70–80% of an oral dose of levothyroxine sodium is absorbed from the intestine, which may involve transport of the levothyroxine sodium molecule on the Organic Acid Transporting Polypeptide 2B1 (OATP2B1) transporter .

Subcellular Localization

Levothyroxine sodium and its active metabolite T3 diffuse into the cell nucleus and bind to thyroid receptor proteins attached to DNA . This subcellular localization to the nucleus is crucial for the hormone’s ability to regulate gene transcription and exert its physiological effects .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Levothroid involves the preparation of the thyroxine precursor, followed by the selective reduction of the 3,5,3'-triiodothyronine moiety to form the desired product.", "Starting Materials": [ "L-tyrosine", "Potassium permanganate", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium bisulfite", "Sodium borohydride", "Iodine", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium thiosulfate", "Hydrogen peroxide", "Sodium hydroxide", "Sodium chloride", "Levothyroxine sodium" ], "Reaction": [ "1. Oxidation of L-tyrosine to 3,5-diiodotyrosine using potassium permanganate and sodium hydroxide.", "2. Acid-catalyzed coupling of 3,5-diiodotyrosine with sodium nitrite to form 3,5-diiodothyronine.", "3. Reduction of 3,5-diiodothyronine to 3,5-diiodothyronamine using sodium bisulfite and sodium borohydride.", "4. Iodination of 3,5-diiodothyronamine to form Levothyroxine using iodine and acetic acid.", "5. Conversion of Levothyroxine to Levothroid sodium by reacting it with sodium hydroxide and hydrochloric acid.", "6. Purification of Levothroid sodium by treatment with sodium thiosulfate and hydrogen peroxide to remove impurities.", "7. Final isolation of Levothroid sodium by precipitation with sodium chloride." ] } | |

Numéro CAS |

55-03-8 |

Formule moléculaire |

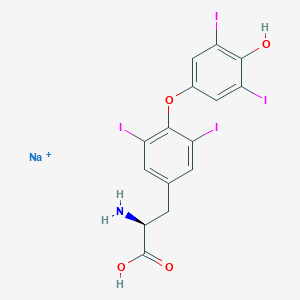

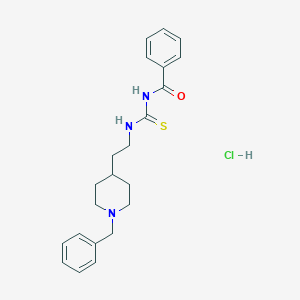

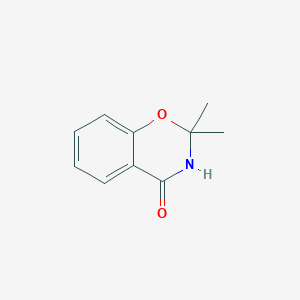

C15H10I4NNaO4 |

Poids moléculaire |

798.85 g/mol |

Nom IUPAC |

sodium;4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenolate |

InChI |

InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/q;+1/p-1/t12-;/m0./s1 |

Clé InChI |

YDTFRJLNMPSCFM-YDALLXLXSA-M |

SMILES isomérique |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)[O-])I)I)C[C@@H](C(=O)O)N.[Na+] |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+] |

SMILES canonique |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)[O-])I)I)CC(C(=O)O)N.[Na+] |

Color/Form |

Crystals Needles |

melting_point |

Decomposes at 235-236 °C 235.5 °C |

Autres numéros CAS |

55-03-8 |

Description physique |

Solid |

Pictogrammes |

Health Hazard |

Solubilité |

Slightly soluble in water Insoluble in ethanol, benzene |

Synonymes |

3,5,3',5'-Tetraiodothyronine Berlthyrox Dexnon Eferox Eltroxin Eltroxine Euthyrox Eutirox L Thyrox L Thyroxin beta L Thyroxin Henning L Thyroxine L Thyroxine Roche L-3,5,3',5'-Tetraiodothyronine L-Thyrox L-Thyroxin beta L-Thyroxin Henning L-Thyroxine L-Thyroxine Roche Lévothyrox Levo T Levo-T Levothroid Levothyroid Levothyroxin Deladande Levothyroxin Delalande Levothyroxine Levothyroxine Sodium Levoxine Levoxyl Novothyral Novothyrox O-(4-Hydroxy-3,5-diiodophenyl) 3,5-diiodo-L-tyrosine O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine Oroxine Sodium Levothyroxine Synthroid Synthrox T4 Thyroid Hormone Thevier Thyrax Thyroid Hormone, T4 Thyroxin Thyroxine Tiroidine Tiroxina Leo Unithroid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does levothyroxine sodium interact with its target and what are the downstream effects?

A1: Levothyroxine sodium (L-T4) enters cells and is converted to triiodothyronine (T3). Both T3 and T4 bind to thyroid hormone receptors located in the nucleus of cells. [] This hormone-receptor complex then binds to DNA, influencing the transcription of various genes. [] This process regulates metabolism, growth and development, and maturation of the central nervous system and bone. []

Q2: What is the molecular formula and weight of levothyroxine sodium?

A2: The molecular formula of levothyroxine sodium pentahydrate is C15H10I4NNaO4 • 5(H2O) and its molecular weight is 888.9 g/mol. []

Q3: What are some known stability concerns with levothyroxine sodium tablets?

A3: Levothyroxine sodium is a labile compound prone to degradation under certain conditions. [, ] Factors like excipients, humidity, temperature, and exposure to light can impact its stability. [, , , ] For instance, carbohydrates like lactose and starch can accelerate degradation. []

Q4: Are there differences in how the USP and BP monographs approach levothyroxine sodium tablet dissolution testing?

A4: Yes, the USP and BP monographs differ in their specified dissolution test conditions for levothyroxine sodium tablets. [] This can lead to discrepancies in dissolution results, making it difficult to compare data generated using different compendia methods. []

Q5: How does batch age influence the dissolution rate of levothyroxine sodium tablets?

A5: Studies suggest an inverse relationship between batch age and dissolution rate for levothyroxine sodium tablets. [] Older tablet batches tend to exhibit slower dissolution profiles compared to newer batches. []

Q6: What are some formulation strategies used to enhance the stability of levothyroxine sodium tablets?

A6: Researchers have explored various formulation strategies to improve levothyroxine sodium stability, including controlling humidity during manufacturing, [] selecting compatible excipients, [] and optimizing packaging to minimize light exposure. []

Q7: What is the significance of levothyroxine sodium's narrow therapeutic index in the context of formulation development?

A7: The narrow therapeutic index of levothyroxine sodium means even small variations in the dose can lead to significant clinical consequences. [, ] Therefore, ensuring consistent drug release and bioavailability is crucial. [, ] Formulation strategies aim to achieve this consistency despite the drug's inherent instability. [, ]

Q8: What analytical techniques are commonly employed to quantify levothyroxine sodium in pharmaceutical formulations?

A8: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying levothyroxine sodium in tablets and other formulations. [, , ] Radioimmunoassay (RIA) has also been used for serum levothyroxine measurement. []

Q9: Why is cleaning validation important in the manufacturing process of levothyroxine sodium?

A9: Levothyroxine sodium has a narrow therapeutic index, making cross-contamination a significant concern. [] Cleaning validation ensures that equipment used in production is free from levothyroxine sodium residue, preventing potential contamination of subsequent batches and ensuring patient safety. []

Q10: What is the primary route of elimination for levothyroxine sodium?

A10: Levothyroxine sodium is primarily eliminated through the kidneys. [] A portion of the conjugated hormone is excreted in the feces. []

Q11: Does food intake affect the absorption of levothyroxine sodium?

A11: Yes, certain foods, like soybean infant formula and those high in dietary fiber, can decrease the absorption of levothyroxine sodium. [] Fasting, on the other hand, can increase absorption. []

Q12: What types of studies have been conducted to assess the bioavailability of different levothyroxine sodium formulations?

A12: Researchers have conducted in vivo bioavailability studies in healthy volunteers comparing different brands and formulations of levothyroxine sodium tablets and solutions. [, , ] These studies typically involve measuring serum T4 levels over time after administration of a single dose. [, , ]

Q13: Are there any reported instances of diethyl phthalate leaching into levothyroxine sodium tablets?

A13: Yes, one study identified a case where diethyl phthalate, a plasticizer used in desiccants, leached into levothyroxine sodium tablets contained in 100-count bottles of a specific brand. [] The leaching was attributed to the type of desiccant used by the manufacturer. []

Q14: What innovative drug delivery systems are being explored for levothyroxine sodium?

A14: Researchers are investigating injectable formulations of levothyroxine sodium using in situ forming hydrogel systems based on PLA-PEG-PLA and PLGA-PEG-PLGA triblock copolymers. [] These systems aim to provide targeted and sustained drug release, potentially improving treatment adherence and reducing the need for frequent dosing. []

Q15: How can thyroid autoantibodies serve as potential biomarkers in patients with Hashimoto's thyroiditis?

A15: Studies suggest that measuring the levels of thyroid autoantibodies, such as thyroglobulin antibody (TgAb) and thyroid peroxidase antibody (TPOAb), can aid in diagnosing and monitoring patients with Hashimoto's thyroiditis. [, , , , , ]

Q16: Why is the question of levothyroxine sodium product interchangeability a complex issue?

A16: While regulatory agencies consider some levothyroxine sodium products bioequivalent, meaning they exhibit comparable pharmacokinetic profiles, clinical experiences suggest that switching between brands or formulations can lead to variations in therapeutic response. [, , , , ] This discrepancy highlights the challenges in establishing true therapeutic equivalence for this narrow therapeutic index drug.

- Some studies suggest that small doses of levothyroxine sodium may improve cardiac function in patients with heart failure and euthyroid sick syndrome. [, , , ]

- Research indicates that selenium supplementation, in conjunction with levothyroxine sodium, might offer additional benefits for patients with Hashimoto's thyroiditis. [, , ]

- Traditional Chinese medicine approaches, such as using Fuzhengyvying Mixture or Jiuwei-Sanjie capsuls alongside levothyroxine sodium, have been explored for their potential to improve thyroid function and immune response in patients with Hashimoto's thyroiditis. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)